molecular formula C13H10FNO4 B11731761 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate

2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate

Cat. No.: B11731761
M. Wt: 263.22 g/mol
InChI Key: DDYORNXSSQEHED-UHFFFAOYSA-N
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Description

2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate can be achieved through a metal-free protocol involving aryl amines and dimethyl acetylenedicarboxylates. This reaction uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The process involves the formation of one C–N and two C–C bonds, resulting in high regioselectivity and good yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the metal-free synthesis approach mentioned above could be adapted for large-scale production due to its efficiency and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

    Cross-coupling reactions: It can undergo cross-coupling reactions with organometallic reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities.

Scientific Research Applications

2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets. . This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately causing cell death.

Comparison with Similar Compounds

  • 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Comparison: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of enzyme inhibition and biological activity .

Properties

Molecular Formula

C13H10FNO4

Molecular Weight

263.22 g/mol

IUPAC Name

dimethyl 7-fluoroquinoline-2,4-dicarboxylate

InChI

InChI=1S/C13H10FNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-5-7(14)3-4-8(9)10/h3-6H,1-2H3

InChI Key

DDYORNXSSQEHED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C(=O)OC

Origin of Product

United States

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